N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)cyclopentanecarboxamide
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Overview
Description
N~1~-{3-[2-METHYL-4-OXOPYRIDO[2,3-D]PYRIMIDIN-3(4H)-YL]PHENYL}-1-CYCLOPENTANECARBOXAMIDE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is fused with a phenyl ring and a cyclopentane carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{3-[2-METHYL-4-OXOPYRIDO[2,3-D]PYRIMIDIN-3(4H)-YL]PHENYL}-1-CYCLOPENTANECARBOXAMIDE typically involves the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This is achieved through the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl.
Acylation and Cyclization: The intermediate product is then acylated with carboxylic anhydrides or acid chlorides and heated under reflux with sodium methoxide in butanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N~1~-{3-[2-METHYL-4-OXOPYRIDO[2,3-D]PYRIMIDIN-3(4H)-YL]PHENYL}-1-CYCLOPENTANECARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrido[2,3-d]pyrimidine core.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to hydroxyl groups.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration and halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid derivative, while reduction of the carbonyl groups can produce alcohol derivatives.
Scientific Research Applications
N~1~-{3-[2-METHYL-4-OXOPYRIDO[2,3-D]PYRIMIDIN-3(4H)-YL]PHENYL}-1-CYCLOPENTANECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-{3-[2-METHYL-4-OXOPYRIDO[2,3-D]PYRIMIDIN-3(4H)-YL]PHENYL}-1-CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Tyrosine Kinase Inhibition: The compound inhibits tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and proliferation.
Cyclin-Dependent Kinase Inhibition: It also inhibits cyclin-dependent kinases, which play a crucial role in cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Tyrosine Kinase Inhibitors: Compounds like imatinib and erlotinib are also tyrosine kinase inhibitors but differ in their specific molecular targets and therapeutic applications.
Uniqueness
N~1~-{3-[2-METHYL-4-OXOPYRIDO[2,3-D]PYRIMIDIN-3(4H)-YL]PHENYL}-1-CYCLOPENTANECARBOXAMIDE is unique due to its specific combination of a pyrido[2,3-d]pyrimidine core with a cyclopentane carboxamide group, which imparts distinct chemical and biological properties. Its dual inhibition of tyrosine kinases and cyclin-dependent kinases makes it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C20H20N4O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C20H20N4O2/c1-13-22-18-17(10-5-11-21-18)20(26)24(13)16-9-4-8-15(12-16)23-19(25)14-6-2-3-7-14/h4-5,8-12,14H,2-3,6-7H2,1H3,(H,23,25) |
InChI Key |
XWKGKYRMDFHEQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4CCCC4 |
Origin of Product |
United States |
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